Method 1: 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine can be synthesized by reacting 5-benzyl-1,3,4-thiadiazol-2-amine with phenyl isocyanate in the presence of a base like triethylamine. []
Method 2:An alternative synthesis involves the reaction of phenylacetic acid with thiosemicarbazide, followed by cyclization and subsequent reaction with phenyl isocyanate. []
Crystallographic studies of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine derivatives reveal key structural features. The thiadiazole ring typically adopts a planar conformation, and the dihedral angle between the thiadiazole ring and the attached phenyl ring can vary depending on the substituents. [, , ]
For example, in 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole ring and the phenyl ring of the benzyl group was found to be 54.28 (4)°. []
Acetylcholinesterase Inhibition:Molecular docking studies of 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine with acetylcholinesterase suggest that the compound interacts with the catalytic active site of the enzyme, potentially explaining its inhibitory activity. []
Antibacterial Activity:While specific mechanisms haven't been fully elucidated for all derivatives, studies suggest interference with bacterial pathways associated with virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis. []
Anticancer Activity:Derivatives of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have shown promising anticancer activity in vitro. [, ] Notably, compound 3e (with a para-methoxy substituent on the benzyl group) exhibited higher inhibitory potency against PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines compared to imatinib, a known tyrosine kinase inhibitor. []
Antibacterial Activity:Several 5-benzyl-1,3,4-thiadiazol-2-amine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly against Xanthomonas oryzae strains. [, ] Compound A10 demonstrated significant inhibition of Xanthomonas oryzae pv. oryzicola (Xoc) growth and pathogenicity by disrupting essential bacterial pathways. []
Acetylcholinesterase Inhibition:5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine exhibited acetylcholinesterase inhibitory activity, indicating its potential for treating neurological disorders like Alzheimer's disease. []
Antifungal Activity:Preliminary studies suggest that some 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives possess significant antifungal properties, comparable to the reference drug Fluconazole. []
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3